molecular formula C18H19FN2O3S B6573734 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide CAS No. 946345-27-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide

Cat. No.: B6573734
CAS No.: 946345-27-3
M. Wt: 362.4 g/mol
InChI Key: OLFRIVBBJBVDRU-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted at the 1-position with an ethanesulfonyl group and at the 6-position with a 3-fluorobenzamide moiety. The ethanesulfonyl group enhances solubility and metabolic stability, while the fluorinated benzamide contributes to target-binding specificity through electronic and steric effects.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-10-4-6-13-12-16(8-9-17(13)21)20-18(22)14-5-3-7-15(19)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFRIVBBJBVDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: The synthesis starts with the preparation of the 1,2,3,4-tetrahydroquinoline framework. This is typically achieved through a Povarov reaction involving aniline derivatives, aldehydes, and dienophiles under mild acidic conditions.

  • Ethanesulfonyl Introduction: Subsequent introduction of the ethanesulfonyl group can be done via nucleophilic substitution. The ethanesulfonyl chloride reacts with the tetrahydroquinoline in the presence of a base like pyridine to form the sulfonamide.

  • Fluorobenzamide Addition:

Industrial Production Methods

Industrial methods for producing this compound typically involve scaling up the synthetic route with optimizations for cost-effectiveness, yield, and purity. Large-scale reactors and continuous flow systems may be employed to facilitate the reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The tetrahydroquinoline ring can undergo oxidation reactions to form quinolones.

  • Reduction: Reduction reactions may convert the fluoroaromatic system to its hydro derivatives.

  • Substitution: The ethanesulfonyl group can be subject to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Ethanesulfonyl chloride, acyl chlorides for amide formation.

Major Products Formed

  • From Oxidation: Quinoline-3-fluorobenzamide.

  • From Reduction: Dihydro-3-fluorobenzamide derivatives.

  • From Substitution: Various substituted tetrahydroquinolines and benzamides.

Scientific Research Applications

Chemistry

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide is used as a precursor in the synthesis of complex organic molecules and as an intermediate in drug development.

Biology

The compound’s modified quinoline structure makes it a potential candidate for studying enzyme inhibition and receptor binding, important in biochemical pathways.

Medicine

Research is investigating its role as an anti-inflammatory agent and its potential in cancer therapy due to its ability to interact with specific molecular targets.

Industry

In industrial chemistry, the compound is used in the development of novel materials and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by fitting into the enzyme’s active site, thereby blocking substrate access. This interaction is facilitated by the unique combination of its quinoline backbone and functional groups which provide specificity and potency.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name Sulfonyl/Benzamide Substituents Key Structural Features Reference
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide Ethanesulfonyl; 3-fluorobenzamide Compact sulfonyl; electronegative fluorine Target
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide 4-Fluorophenylsulfonyl; 3-chlorobenzamide Bulky aromatic sulfonyl; chloro substituent
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Piperidinyl; thiophene-2-carboximidamide Basic piperidine; heterocyclic carboximidamide
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-ethyl]-3-(trifluoromethyl)benzamide Methylpyrrolidinyl; 3-(trifluoromethyl)benzamide Trifluoromethyl; extended alkyl chain

Key Observations :

  • Benzamide Halogenation : The 3-fluorine substituent (target) offers higher electronegativity and smaller van der Waals radius than the 3-chloro group in , which may enhance binding precision in hydrophobic pockets.
  • Heterocyclic vs. Sulfonyl Moieties : Compounds with piperidinyl or pyrrolidinyl groups (e.g., ) exhibit basic nitrogen atoms, influencing pharmacokinetics (e.g., blood-brain barrier penetration) compared to sulfonyl-containing analogs.

Insights :

  • The target compound likely employs analogous sulfonylation and amidation steps, as seen in , though yields and purity data are unavailable.
  • HCl-mediated salt formation (e.g., ) is a common strategy to enhance crystallinity and stability, applicable to the target’s synthesis.

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